Thiofedrine

Description

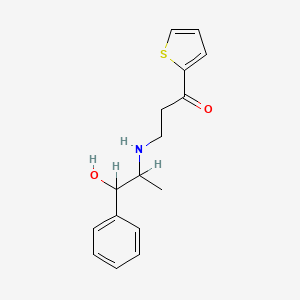

Thiofedrine (CAS: 28745-68-8) is a sulfur-containing heterocyclic compound with the chemical name 2-(3-(2-Phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene. Its structure features a thiophene ring linked to a diphenylamine-derived side chain, as described in its synonyms and structural identifiers . Pharmacologically, this compound is notable for its antiplatelet activity, demonstrated by its inhibition of arachidonic acid-induced platelet aggregation in rats. Key studies report IC50 values of 0.18 mmol/L for platelet aggregation and 0.21 mmol/L for thromboxane B2 (TxB2) suppression, alongside a dose-dependent increase in plasma 6-keto-PGF1α (a prostacyclin metabolite), suggesting a dual regulatory role in thromboxane-prostacyclin balance .

Properties

CAS No. |

28745-68-8 |

|---|---|

Molecular Formula |

C16H19NO2S |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-thiophen-2-ylpropan-1-one |

InChI |

InChI=1S/C16H19NO2S/c1-12(16(19)13-6-3-2-4-7-13)17-10-9-14(18)15-8-5-11-20-15/h2-8,11-12,16-17,19H,9-10H2,1H3 |

InChI Key |

AHEXNKSUZZHMMJ-UHFFFAOYSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC=CS2 |

Synonyms |

2-(3-(2-phenyl-2-hydroxyl-1-methylethylamino)propiono)thiophene thiofedrine |

Origin of Product |

United States |

Comparison with Similar Compounds

Tofenamic Acid

Benzimidazole-Thiophene Compounds

- Structure : Hybrid molecules combining benzimidazole and thiophene rings (e.g., CAS 929280-80-8) .

- Mechanism : Primarily target proton pumps (e.g., antiulcer agents) or kinase pathways (e.g., anticancer applications).

- Key Differences : While sharing the thiophene component, benzimidazole-thiophenes lack the diphenylamine side chain critical for this compound’s antiplatelet activity. Their therapeutic focus diverges toward gastrointestinal or oncological disorders rather than cardiovascular modulation .

Thyroid Hormones (Thyroxine and Triiodothyronine)

- Structure : Iodinated diphenyl ethers with tyrosine-derived backbones (Figure 1C-D ).

- Mechanism : Bind thyroid hormone receptors to regulate metabolism.

- Key Differences : Despite superficial structural resemblance in diphenyl motifs, thyroid hormones are hormonally active and lack sulfur-based functional groups. This compound’s thiophene and hydroxyl-alkylamine groups confer distinct pharmacokinetic and target profiles .

Functional Comparison with Antiplatelet Agents

This compound’s unique dual action (TxB2 suppression + 6-keto-PGF1α enhancement) contrasts with other antiplatelet agents:

Notable Findings:

- This compound’s ID50 of 2.4 mg/kg (platelet aggregation) in vivo underscores its potency compared to classical NSAIDs like aspirin, which require higher doses for similar effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.